trans-1-Phenyl-1-pentene
Description
trans-1-Phenyl-1-pentene (IUPAC name: (E)-1-phenyl-1-pentene) is an unsaturated hydrocarbon characterized by a pentene chain with a phenyl substituent at the first carbon, arranged in a trans configuration across the double bond. Its molecular formula is C₁₁H₁₄, with a molecular weight of 146.23 g/mol . The trans stereochemistry reduces steric hindrance between the phenyl group and the pentene chain, enhancing stability compared to its cis counterpart.
This compound is primarily utilized in organic synthesis as a precursor for more complex molecules, though specific industrial applications remain understudied. Its reactivity is governed by the electron-rich double bond, making it amenable to electrophilic additions and polymerization reactions .
Structure
3D Structure
Properties
IUPAC Name |
[(E)-pent-1-enyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14/c1-2-3-5-8-11-9-6-4-7-10-11/h4-10H,2-3H2,1H3/b8-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHMYONNPZWOTKW-VMPITWQZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC=CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC/C=C/C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
826-18-6, 16002-93-0, 52181-77-8 | |
| Record name | 1-Pentenylbenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000826186 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | trans-1-Phenyl-1-pentene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016002930 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pentenylbenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052181778 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-pentenylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.412 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Pentenylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.448 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Mechanism and Ylide Preparation
The ylide, butylidenetriphenylphosphorane, is generated by deprotonating butyltriphenylphosphonium bromide with a strong base such as lithium hexamethyldisilazide (LiHMDS), sodium hexamethyldisilazide (NaHMDS), or potassium hexamethyldisilazide (KHMDS). The choice of base significantly influences the stereochemical outcome:
Optimization of trans Isomer Yield
Key variables affecting the trans/cis ratio include:
Table 1: Stereochemical Outcomes Under Different Conditions
| Base | Additive | trans Isomer (%) | cis Isomer (%) |
|---|---|---|---|
| LiHMDS | None | 59 | 41 |
| NaHMDS | None | 10 | 90 |
| NaHMDS | LiBr | 41 | 59 |
| KHMDS | None | 8 | 92 |
| KHMDS | LiBr | 29 | 71 |
These data highlight lithium’s critical role in enhancing trans selectivity, likely through Lewis acid-mediated transition-state stabilization.
Alternative Synthetic Approaches
While the Wittig reaction is predominant, other methods have been explored, albeit with limited documentation in peer-reviewed literature.
Grignard Reagent-Based Synthesis
A Grignard approach involves reacting phenylmagnesium bromide with pentenal derivatives. However, the excerpt from the Canadian Journal of Chemistry describes a related synthesis of 4-amino-4-phenyl-3-butena-2-one, suggesting that analogous strategies for this compound may require stringent control over reaction conditions to avoid side products like polymeric alkenes.
Catalytic Hydroamination
A patent by Müller et al. outlines biocatalytic hydroamination for synthesizing trans-alkenes, though its applicability to this compound remains speculative without explicit experimental validation.
Industrial-Scale Production Challenges
Industrial synthesis demands cost-effective and scalable protocols. The Wittig reaction’s reliance on stoichiometric phosphine reagents poses economic and environmental challenges. Recent advances focus on:
-
Catalytic Wittig Variants : Recyclable phosphine oxide catalysts reduce waste generation.
-
Continuous-Flow Systems : Enhance yield and stereoselectivity through precise temperature and residence time control.
Analytical Validation of Synthetic Products
Post-synthesis characterization is critical for verifying stereochemical purity:
Chemical Reactions Analysis
Epoxidation with Meta-Chloroperoxybenzoic Acid (MCPBA)
MCPBA reacts stereospecifically with trans-1-phenyl-1-pentene to form this compound oxide. The reaction proceeds via an electrocyclic mechanism where oxygen is transferred to the same face of the double bond, preserving the trans configuration .
Key Data:
| Parameter | Value/Outcome | Source |
|---|---|---|
| Solvent | Chlorobenzene or 1,2-dichloroethane | |
| Temperature | 80–100°C | |
| Product Ratio (cis:trans) | 1:11.3 (epoxides) | |
| Competing Reaction | Overoxidation to valerophenone |
Mechanism:
-
Concerted oxygen transfer to the alkene’s π-electrons.
Dihydroxylation with Osmium Tetroxide (OsO₄)
OsO₄ adds syn-dihydroxyl groups across the double bond, yielding a vicinal diol. Catalytic OsO₄ with oxidizing agents like H₂O₂ improves safety and efficiency .
Key Data:
| Parameter | Value/Outcome | Source |
|---|---|---|
| Solvent | Tetrahydrofuran (THF) | |
| Byproduct | Overoxidation to ketones (minor) | |
| Stereoselectivity | Syn addition |
Mechanism:
-
Cyclic osmate ester intermediate forms via [3+2] cycloaddition.
Thermal Decomposition Pathways
Heating this compound under specific conditions leads to carbene intermediates or diazo compounds, depending on solvent polarity :
Non-Polar Solvents (e.g., Chlorobenzene):
-
Dominant pathway: Carbene formation → rearrangement to cis/trans alkenes .
-
Minor pathway: Stabilized diazo intermediates (e.g., 1-phenyl-1-diazopentane) .
Polar Solvents (e.g., DMSO):
Ozonolysis and Oxidative Cleavage
Ozonolysis cleaves the double bond, producing benzaldehyde and pentanal. The reaction follows a 1,3-dipolar cycloaddition mechanism :
Conditions:
Products:
-
Benzaldehyde (C₆H₅CHO)
-
Pentanal (CH₃(CH₂)₃CHO)
Mechanistic and Industrial Insights
-
Steric Effects: The trans configuration reduces steric hindrance, favoring electrophilic additions at the double bond .
-
Industrial Relevance: Used in polymer precursors and fine chemical synthesis due to predictable reactivity .
-
Catalytic Challenges: Polar solvents stabilize intermediates but slow reaction kinetics in epoxidation .
Scientific Research Applications
Chemical Synthesis
Intermediate for Complex Molecules
trans-1-Phenyl-1-pentene serves as an important intermediate in organic synthesis. It is utilized in the production of more complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its unique structure allows for the formation of various derivatives that can exhibit desired biological activities or chemical properties .
Synthetic Methods
The synthesis of this compound can be achieved through several established methods:
- Wittig Reaction : This involves the reaction of a phosphonium ylide with an aldehyde or ketone to yield alkenes. For this compound, benzyltriphenylphosphonium chloride can react with pentanal in the presence of a strong base like sodium hydride.
- Suzuki-Miyaura Coupling : Another method involves coupling phenylboronic acid with a pentenyl halide using a palladium catalyst and a base, which is effective for synthesizing this compound on a larger scale.
Biological Applications
Drug Development
Research has indicated that derivatives of this compound are being explored for their potential therapeutic applications. Notably, studies suggest that certain derivatives may possess anti-inflammatory and anticancer properties. The ability to modify its structure allows researchers to tailor compounds for specific biological activities .
Industrial Applications
Polymer Production
In industrial settings, this compound is employed in the production of specialty polymers and resins. Its unique structural properties contribute to enhancing the physical characteristics of the final products, such as flexibility, strength, and thermal stability. This makes it valuable in manufacturing high-performance materials used in various applications from automotive to consumer goods .
Case Studies
Case Study 1: Synthesis of Pharmaceuticals
A study demonstrated the application of this compound as an intermediate in synthesizing novel anti-inflammatory drugs. The derivatives obtained showed promising results in preclinical trials, indicating significant activity against inflammatory pathways .
Case Study 2: Polymer Development
Another case involved the use of this compound in developing a new class of polymers with enhanced mechanical properties. The resulting materials exhibited improved durability and resistance to environmental degradation compared to traditional polymers .
Mechanism of Action
The mechanism of action for trans-1-Phenyl-1-pentene largely depends on the type of reaction it undergoes. For example, in oxidation reactions, the double bond reacts with oxidizing agents to form epoxides or diols . In reduction reactions, the double bond is hydrogenated to form an alkane. The phenyl group can also participate in electrophilic substitution reactions, where the aromatic ring reacts with electrophiles.
Comparison with Similar Compounds
4-Phenyl-1-pentene
- Molecular Formula : C₁₁H₁₄
- CAS Number : 10340-49-5
- Key Differences : The phenyl group at the fourth carbon alters steric and electronic properties. This isomer likely exhibits a higher boiling point than trans-1-phenyl-1-pentene due to increased van der Waals interactions from the longer alkyl chain. However, both share low water solubility and similar flammability risks .
3-Phenyl-1-pentene
- Molecular Formula : C₁₁H₁₄
- CAS Number : 19947-22-9
- This isomer may show distinct reactivity in polymerization due to the proximity of the phenyl group to the double bond .
Table 1: Comparison of Structural Isomers
Chalcone Derivatives
trans-Benzylideneacetophenone (Chalcone)
- Molecular Formula : C₁₅H₁₂O
- CAS Number : 614-47-1
- Key Differences: The conjugated α,β-unsaturated ketone system in chalcone enables strong UV absorption and fluorescence, unlike this compound. Chalcone derivatives are widely studied for medicinal applications (e.g., anticancer, antimicrobial) due to their bioactive enone structure .
Table 2: Chalcone vs. This compound
Polymeric Analogues
Poly(4-methyl-1-pentene)
- CAS Number : 25068-26-2
- Key Differences: This polymer exhibits high thermal stability (melting point ~235°C) and transparency, unlike monomeric this compound. It is used in medical devices and packaging, leveraging its inertness and gas permeability .
Biological Activity
trans-1-Phenyl-1-pentene is an organic compound with the molecular formula . It is classified as a terminal alkene due to the presence of a carbon-carbon double bond, specifically in the trans configuration, where the phenyl and pentyl groups are positioned on opposite sides of the double bond. This structural feature significantly influences its chemical properties and potential biological activities.
- Molecular Weight : 146.23 g/mol
- Boiling Point : Approximately 174°C
- Density : 0.87 g/cm³
- Solubility : Moderately soluble in organic solvents; insoluble in water.
The compound's reactivity is largely attributed to its double bond and phenyl group, making it a candidate for various chemical reactions, including electrophilic addition and polymerization.
The biological activity of this compound may involve:
- Electrophilic Reactions : The double bond can participate in electrophilic addition reactions, potentially leading to interactions with biological macromolecules such as proteins and nucleic acids.
- Formation of Reactive Intermediates : The oxidation of this compound can produce epoxides or diols, which may exhibit unique biological activities.
Case Studies and Research Findings
Several studies have been conducted to explore the reactivity and potential biological implications of this compound:
- Study on Unimolecular Decomposition :
-
Synthesis and Reactivity Studies :
- Research has focused on synthesizing various derivatives of this compound through oxidation, reduction, and substitution reactions. These derivatives are being evaluated for their potential therapeutic effects.
- Toxicological Assessments :
Comparative Analysis
To understand the uniqueness of this compound compared to similar compounds, a comparison table is provided below:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| This compound | Terminal alkene with a phenyl group | |
| cis-1-Phenyl-1-pentene | Cis configuration affects physical properties | |
| Styrene | Contains a vinyl group; widely used in polymers | |
| 2-Phenylpropene | Different branching; alters reactivity |
This table highlights how the structural differences influence both chemical behavior and potential applications.
Q & A
Q. How can the synthesis of trans-1-Phenyl-1-pentene be optimized for reproducibility?
Methodological Answer:
- Experimental Design: Use retrosynthetic analysis to identify feasible routes (e.g., Wittig olefination or Heck coupling) and optimize reaction conditions (solvent polarity, temperature, catalyst loading). For example, AI-driven synthesis planning tools (e.g., Reaxys or Pistachio models) can predict viable pathways .
- Key Variables: Monitor stereoselectivity by adjusting catalysts (e.g., chiral ligands in asymmetric synthesis) and reaction time. Validate purity via GC-MS or HPLC.
- Reproducibility: Document all procedural details (e.g., solvent drying, inert atmosphere) as per guidelines for experimental rigor .
Q. What spectroscopic techniques are most reliable for characterizing this compound?
Methodological Answer:
- Primary Techniques:
- NMR: Use H and C NMR to confirm alkene geometry (trans coupling constants, ~12–16 Hz) and phenyl group integration.
- IR: Identify C=C stretching (~1640 cm) and aromatic C-H bending (~700 cm).
- GC-MS: Verify molecular ion peaks (m/z 160.21) and fragmentation patterns.
- Cross-Validation: Compare experimental spectra with computational predictions (e.g., DFT-based IR/NMR simulations) and reference databases (NIST Chemistry WebBook) .
Q. How do thermodynamic properties of this compound influence its reactivity?
Methodological Answer:
- Data Sources: Extract enthalpy of formation () and bond dissociation energies (BDEs) from thermochemical databases (NIST, PubChem) .
- Computational Analysis: Use Gaussian or ORCA software for DFT calculations to predict stability under varying temperatures.
- Experimental Validation: Perform calorimetry or kinetic studies to correlate computational predictions with observed reactivity (e.g., susceptibility to oxidation) .
Advanced Research Questions
Q. What mechanistic insights explain contradictions in reported stereoselectivity for this compound synthesis?
Methodological Answer:
- Hypothesis Testing: Compare competing mechanisms (e.g., radical vs. ionic pathways) using kinetic isotope effects (KIEs) or deuterium labeling.
- Data Reconciliation: Analyze discrepancies in literature yields by reviewing reaction conditions (e.g., solvent dielectric effects, catalyst decomposition).
- Advanced Spectroscopy: Employ in situ FTIR or Raman to monitor intermediate formation during synthesis .
Q. How can contradictory spectral data (e.g., unexpected NMR shifts) be resolved for this compound derivatives?
Methodological Answer:
- Purity Checks: Eliminate solvent or impurity artifacts via recrystallization or column chromatography.
- Solvent Effects: Re-run NMR in deuterated solvents (e.g., CDCl vs. DMSO-d) to assess hydrogen bonding or aggregation.
- Collaborative Analysis: Cross-reference data with crystallographic structures (CCDC database) or computational models .
Q. What computational models best predict the catalytic activity of this compound in asymmetric reactions?
Methodological Answer:
- Model Selection: Apply molecular dynamics (MD) simulations to study ligand-substrate interactions or transition state geometries.
- Validation: Compare predicted enantiomeric excess (ee) with experimental HPLC results using chiral columns.
- Software Tools: Use Schrödinger Suite or Avogadro for docking studies, referencing benchmarked parameters from Reaxys .
Q. How does this compound’s stability under extreme conditions (e.g., high pressure) affect its application in materials science?
Methodological Answer:
- Stress Testing: Conduct accelerated aging experiments (e.g., 72 hrs at 100°C) and monitor degradation via TGA or DSC.
- Structural Analysis: Use X-ray diffraction (XRD) to assess crystallinity changes post-stress.
- Theoretical Modeling: Predict pressure-dependent phase transitions using equations of state (e.g., Peng-Robinson) .
Methodological Tables
Guidelines for Rigorous Research
- Data Reproducibility: Adhere to Beilstein Journal guidelines for experimental detail and supplementary material .
- Conflict Resolution: Address contradictory data by re-examining variables (e.g., solvent purity) and consulting multi-institutional datasets .
- Ethical Reporting: Cite primary literature and avoid overgeneralizing results beyond experimental scope .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
